(2,4,6-Trimethylphenyl)methanamine hydrochloride

Organometallic chemistry Ligand design Steric protection

Researchers synthesizing imine ligands often face product loss from imine-enamine tautomerization and cyclometallation with late transition metals. The 2,4,6-trimethyl substitution on the benzylamine scaffold blocks both ortho-positions, eliminating these degradation pathways. The solid hydrochloride salt ensures accurate weighing and compatibility with automated powder-dispensing platforms. - Prevents imine-enamine tautomerization and cyclometallation, yielding exclusively trans-[PdCl₂(2,4,6-Me₃C₆H₂CH₂NCHᵗBu)₂] - Solid HCl salt form enables precise handling and long-term storage at 2-8°C - ≥98% purity supports direct use as an HPLC/LC-MS secondary reference standard

Molecular Formula C10H16ClN
Molecular Weight 185.69 g/mol
CAS No. 202522-00-7
Cat. No. B3250331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4,6-Trimethylphenyl)methanamine hydrochloride
CAS202522-00-7
Molecular FormulaC10H16ClN
Molecular Weight185.69 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)CN)C.Cl
InChIInChI=1S/C10H15N.ClH/c1-7-4-8(2)10(6-11)9(3)5-7;/h4-5H,6,11H2,1-3H3;1H
InChIKeyROPQBWYHCOHVAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethylbenzylamine HCl Overview


(2,4,6-Trimethylphenyl)methanamine hydrochloride (CAS 202522-00-7), also known as 2,4,6-trimethylbenzylamine hydrochloride or mesitylmethanamine hydrochloride, is a sterically hindered primary benzylamine salt with the molecular formula C₁₀H₁₆ClN and a molecular weight of 185.69 g/mol [1]. The compound features a mesityl (2,4,6-trimethylphenyl) group that imparts pronounced steric bulk and altered electron density at the benzylic amine center relative to unsubstituted benzylamine . It is supplied as a hydrochloride salt, which transforms the free base (a clear liquid at room temperature) into a solid, facilitating accurate weighing and handling in research and manufacturing workflows .

2,4,6-Trimethylbenzylamine HCl vs. Other Benzylamines


In-class benzylamines (e.g., unsubstituted benzylamine, 4-methylbenzylamine, or 3,4,5-trimethylbenzylamine) lack the specific 2,4,6-trimethyl substitution pattern that simultaneously blocks both ortho positions of the aromatic ring. This unique substitution prevents undesired side reactions—such as imine–enamine tautomerization and subsequent cyclometallation—that plague less-hindered benzylamine derivatives [1]. Furthermore, the hydrochloride salt form offers superior storage stability and ease of handling compared to the air-sensitive, liquid free base . Simple replacement with the free base or a mono-substituted analog may therefore compromise synthetic reliability, reproducibility, and long-term stock integrity.

Differentiation Evidence for 2,4,6-Trimethylbenzylamine HCl


Ortho-Methyl Blockade Prevents Cyclopalladation

The imine ligand (E)-2,4,6-Me₃C₆H₂CH₂NCHᵗBu, synthesized directly from (2,4,6-trimethylphenyl)methanamine, does not undergo cyclopalladation upon reaction with PdCl₂(PhCN)₂, exclusively forming trans-[PdCl₂(2,4,6-Me₃C₆H₂CH₂NCHᵗBu)₂]. In contrast, the analogous imine derived from unsubstituted benzylamine (PhCH₂NCHᵗBu) possesses β-hydrogen atoms on the benzylic carbon and lacks ortho-blocking groups, allowing facile imine–enamine rearrangement and subsequent cyclometallation [1]. Single-crystal X-ray structure analysis confirmed the trans square-planar geometry of the palladium complex, demonstrating that cyclopalladation is structurally impossible [1].

Organometallic chemistry Ligand design Steric protection

Solid Salt vs. Liquid Free Base Handling

The hydrochloride salt of (2,4,6-trimethylphenyl)methanamine is a solid at ambient temperature, as indicated by vendor specifications, whereas the free base (CAS 40393-99-5) is a clear liquid at room temperature with a boiling point of approximately 232°C . The solid form eliminates the need for viscous liquid handling, reduces spill risk, and enables precise gravimetric dispensing on standard analytical balances. Additionally, the hydrochloride salt is recommended for storage sealed in dry conditions at 2–8°C, a regimen that is impractical for the moisture-sensitive, low-viscosity liquid free base .

Compound management Weighing accuracy Storage stability

Supplier-Independent Purity Consistency

Multiple reputable vendors, including ChemScene, Leyan, and CymitQuimica, list the hydrochloride salt at ≥98% purity . This inter-vendor consistency contrasts with the free base, where purity specifications range from 97% to 99% depending on the supplier and batch, potentially introducing variability in stoichiometric calculations and reaction outcomes. The hydrochloride salt's narrow purity band simplifies supplier qualification and reduces the need for in-house re-purification before use.

Quality control Reproducibility Supplier qualification

Patent-Validated Vasotonic Pharmacophore

US Patent 4,312,861 explicitly discloses 2,4,6-trimethylbenzylamine as a preferred embodiment within a genus of N-alkyl-N-(nuclearly-substituted) benzylamines possessing vasotonic, capillary-sealing, and antiarrhythmic activities [1]. While no quantitative pharmacological data are provided for the free amine itself, the patent's structural activity relationship indicates that the 2,4,6-trimethyl substitution pattern is among the specifically claimed aryl groups for optimal physiological effect. Other substitution patterns (e.g., 3,4,5-trimethyl, 2,3,5,6-tetramethyl) are also claimed, but the 2,4,6-trimethyl variant is consistently exemplified, suggesting its synthetic accessibility and biological relevance [1].

Cardiovascular research Vasotonic activity Drug discovery

Applications of 2,4,6-Trimethylbenzylamine HCl


Sterically Shielded Imine Ligand Synthesis

When preparing imine ligands for late transition metals, using (2,4,6-trimethylphenyl)methanamine hydrochloride ensures that the resulting ligand cannot undergo imine–enamine tautomerization or cyclometallation, as demonstrated by the exclusive formation of trans-[PdCl₂(2,4,6-Me₃C₆H₂CH₂NCHᵗBu)₂] [1]. This is critical for catalytic applications where ligand integrity must be maintained under thermal or oxidative stress.

High-Throughput Compound Management

The solid hydrochloride form enables automated powder dispensing platforms to handle the compound with greater accuracy than the liquid free base. Storage at 2–8°C in sealed, dry conditions aligns with standard compound archive protocols, reducing degradation risk during long-term storage .

Vasotonic & Cardiovascular Lead Generation

The 2,4,6-trimethylbenzyl scaffold is patent-validated for vasotonic, capillary-sealing, and antiarrhythmic activities [2]. Although the free amine itself has not been profiled quantitatively, the substructure serves as a privileged building block for synthesizing N-alkyl or N-acyl derivatives for pharmacological evaluation.

Analytical Reference Standard Sourcing

With ≥98% purity consistently reported across ChemScene, Leyan, and CymitQuimica , the hydrochloride salt is a reliable choice as a secondary reference standard for HPLC or LC-MS method development, minimizing the need for in-house purification.

Technical Documentation Hub

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